N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that exhibits potential pharmacological properties. This compound belongs to a class of molecules that are often investigated for their therapeutic applications, particularly in the fields of medicinal chemistry and drug design. The structure features a benzofuran moiety, which is known for various biological activities, combined with a piperidine derivative that may enhance its interaction with biological targets.
This compound is classified as an amide and is characterized by its unique structural components, including a benzofuran ring and a piperidine ring. The presence of the methoxy group and the ethyl substituent on the piperidine adds to its chemical diversity. Sources for this compound can be found in chemical databases and research publications focusing on synthetic organic chemistry.
The synthesis of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple synthetic steps:
Careful control of reaction conditions such as temperature, pH, and solvent choice is crucial to maximize yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to monitor reaction progress and confirm product identity.
The molecular formula for N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H22N2O4 |
Molecular Weight | 342.39 g/mol |
IUPAC Name | N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Canonical SMILES | CCOC(=O)N(C1=CC=C2C=CC=CC=C12)C(=O)C(=C1OCC(NC(=O)C1=C(C=C(C=C1)OC)=O)=O) |
InChI Key | [Insert InChI Key here] |
The structure features several functional groups that can interact with biological systems, including an amide linkage which is crucial for binding interactions.
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide likely involves interactions with specific biological targets:
The physical properties of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide include:
Chemical properties include:
Relevant data from studies indicate that this compound exhibits moderate stability but should be handled under inert conditions to prevent degradation.
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide shows promise in various scientific fields:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential role in future therapeutic applications.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5